2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Tautomerism Hydrogen bonding Physicochemical profiling

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 56517-41-0; molecular formula C₈H₅N₃O₄; exact mass 207.028 g/mol) is a fused bicyclic heterocycle belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. This scaffold is recognized as a privileged structure in medicinal chemistry, with representatives investigated as aldose reductase inhibitors, anti-inflammatory agents, anti-tubercular compounds, and kinase inhibitors.

Molecular Formula C8H5N3O4
Molecular Weight 207.14 g/mol
CAS No. 56517-41-0
Cat. No. B12924568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one
CAS56517-41-0
Molecular FormulaC8H5N3O4
Molecular Weight207.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(C(=O)N2C=C1)[N+](=O)[O-])O
InChIInChI=1S/C8H5N3O4/c12-7-6(11(14)15)8(13)10-4-2-1-3-5(10)9-7/h1-4,12H
InChIKeyYHQPOWUWWJGTAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 56517-41-0): Core Scaffold Identity and Procurement Context


2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 56517-41-0; molecular formula C₈H₅N₃O₄; exact mass 207.028 g/mol) is a fused bicyclic heterocycle belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. This scaffold is recognized as a privileged structure in medicinal chemistry, with representatives investigated as aldose reductase inhibitors, anti-inflammatory agents, anti-tubercular compounds, and kinase inhibitors [1]. The target compound is distinguished by its specific 2-hydroxy-3-nitro substitution pattern. Critically, it exists in tautomeric equilibrium with 4-hydroxy-3-nitropyrido[1,2-a]pyrimidin-2-one, a property that directly impacts its chemical reactivity, spectroscopic characterization, and biological recognition relative to non-tautomerizable analogs bearing fixed substituents at position 2 (e.g., 2-chloro, 2-phenyl, or 2-amino derivatives) [2].

Why Generic 4H-Pyrido[1,2-a]pyrimidin-4-one Analogs Cannot Substitute for CAS 56517-41-0 in Synthesis and Screening


The 2-hydroxy-3-nitro substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core cannot be interchanged with other in-class analogs because this specific combination simultaneously provides: (i) a tautomeric 2-hydroxy/4-oxo equilibrium that generates distinct hydrogen-bond donor/acceptor profiles [1]; (ii) a nitro group at position 3 that serves as a strong electron-withdrawing moiety, polarizing the heterocyclic ring and enabling subsequent reduction to a 3-amino derivative for further functionalization [2]; and (iii) a hydroxyl handle at position 2 that permits O-alkylation, acylation, or oxidation chemistry distinct from 2-chloro, 2-amino, or 2-unsubstituted analogs [3]. Substituting with 2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS not assigned; MW 225.59) alters reactivity from hydroxyl-driven nucleophilic pathways to chlorine-based leaving-group chemistry, while the 3-unsubstituted 2-hydroxy analog lacks the electron-deficient character that governs both spectroscopic properties and potential bioactivation via nitroreduction. These differences propagate into downstream biological screening outcomes where potency and selectivity can shift by orders of magnitude.

Quantitative Differentiation Evidence for 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Tautomeric Equilibrium and Hydrogen-Bond Donor Count vs. 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-one (2-Des-hydroxy Analog)

The target compound (CAS 56517-41-0) bears a hydroxyl group at position 2 that enables keto-enol tautomerism between the 2-hydroxy-4-oxo and 4-hydroxy-2-oxo forms. This tautomeric equilibrium is absent in the 2-des-hydroxy analog 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one (MW 191.15 g/mol, C₈H₅N₃O₃). The additional oxygen atom in the target compound increases the molecular polar surface area (tPSA) from approximately 76 Ų (3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one) to approximately 100.4 Ų, and adds one hydrogen-bond donor, thereby altering permeability and solubility profiles relevant to both chromatographic behavior and biological membrane penetration [1]. The tautomeric state also directly influences the electronic absorption spectrum: the 2-hydroxy form exhibits a characteristic long-wavelength π→π* transition that differs from the fixed 4-oxo tautomer by approximately 15–25 nm in the UV-visible region, a difference large enough to serve as a quality-control discriminator between the two compounds [2].

Tautomerism Hydrogen bonding Physicochemical profiling

Synthetic Versatility via 2-Hydroxy vs. 2-Chloro Handle: Orthogonal Derivatization Pathways

The 2-hydroxy group on the target compound enables O-alkylation and O-acylation chemistry that is orthogonal to the nucleophilic aromatic substitution (SNAr) and cross-coupling pathways available to the 2-chloro analog (2-chloro-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one, MW 225.59). In the target compound, the hydroxyl can be selectively derivatized under mild basic conditions (e.g., K₂CO₃/DMF with alkyl halides) without competing reactions at the 3-nitro position, whereas the 2-chloro analog requires palladium-catalyzed cross-coupling or forcing SNAr conditions. The nitro group at position 3 remains intact during O-functionalization and can subsequently be reduced (H₂/Pd-C or SnCl₂) to generate 3-amino-2-alkoxy derivatives, a two-step sequence that is impossible starting from the 2-chloro analog without protecting-group strategies [1]. Furthermore, reaction of 2-chloromethyl-8-methyl-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one with nitronate or malonate anions has been reported to proceed under mild conditions, demonstrating that the 3-nitro framework tolerates C-nucleophilic attack when the 2-position carries a suitable leaving group—chemistry that is unavailable to the 2-hydroxy compound in the same fashion but can be redirected through Mitsunobu or tosylation pathways unique to the hydroxyl handle [2].

Synthetic chemistry Derivatization Library synthesis

Infrared Spectroscopic Fingerprint: Carbonyl Stretching Frequency Shift Driven by 3-Nitro Electron Withdrawal

The 3-nitro group exerts a pronounced electron-withdrawing effect on the pyrido[1,2-a]pyrimidin-4-one ring system, blue-shifting the carbonyl stretching frequency (νC=O) relative to 3-unsubstituted or 3-alkyl-substituted analogs. In the 3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one scaffold (the 2-des-hydroxy analog), the νC=O appears at approximately 1700–1715 cm⁻¹ (KBr), which is 15–25 cm⁻¹ higher than the corresponding 3-H or 3-methyl derivatives (~1680–1690 cm⁻¹) [1]. The presence of the 2-hydroxy group in the target compound further perturbs this frequency through intramolecular hydrogen bonding (2-OH···O=C-4), shifting νC=O to approximately 1685–1700 cm⁻¹ and introducing a broad O-H stretching band at 3100–3400 cm⁻¹ that is diagnostic for the enolic tautomer. This combination of bands—broad O-H stretch plus elevated νC=O with characteristic splitting—provides a unique IR signature that can differentiate the target compound from both the 3-nitro-2-des-hydroxy analog (no O-H band) and the 2-hydroxy-3-unsubstituted analog (lower νC=O by 15–25 cm⁻¹) [2].

Spectroscopic characterization Quality control Structural confirmation

Nitro-Reduction Bioactivation Potential vs. 2-Phenyl-Pyrido[1,2-a]pyrimidin-4-one Aldose Reductase Inhibitors

The 3-nitro group on the target compound provides a bioactivation handle via nitroreductase-mediated reduction to a reactive nitroso or hydroxylamine intermediate, a mechanism that has been established for pyrido[1,2-a]pyrimidin-4-one (PP) derivatives in the context of Mycobacterium tuberculosis [1]. Specifically, a 2022 Scientific Reports study identified a previously unknown bioactivation mechanism wherein PP derivatives are activated through the Rv3087 protein, enhancing anti-TB activity when combined with para-aminosalicylic acid (PAS) [1]. This nitro-dependent bioactivation is absent in the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one aldose reductase inhibitors (lacking the 3-nitro group), which instead exert their effects through direct enzyme inhibition (IC₅₀ values in the micromolar/submicromolar range against ALR2) and antioxidant activity mediated by phenolic hydroxyls [2]. The target compound therefore represents a distinct mechanistic entry point: it can serve both as a precursor for generating 3-amino derivatives for ALR2 inhibitor development (after nitro reduction) and as a potential nitroaromatic prodrug scaffold for anti-infective screening—a dual-use profile not shared by the extensively characterized 2-phenyl-ALR2 inhibitor series.

Antitubercular Bioactivation Nitroreductase

Recommended Application Scenarios for 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one Based on Differentiated Evidence


Divergent Synthesis of 3-Amino-2-alkoxy-pyrido[1,2-a]pyrimidin-4-one Libraries

This compound is the preferred starting material when the synthetic objective requires sequential O-functionalization at position 2 followed by nitro reduction to a 3-amino group. The hydroxyl handle permits mild O-alkylation (K₂CO₃, alkyl halide, DMF, 60–80 °C) without affecting the 3-nitro group, after which catalytic hydrogenation (H₂, 10% Pd/C, EtOH) or chemical reduction (SnCl₂·2H₂O, EtOH, reflux) yields the 3-amino-2-alkoxy derivative in two steps [1]. This sequence is unattainable from the 2-chloro analog without protection-deprotection sequences. Researchers developing ALR2 inhibitors or FGFR inhibitors based on the pyrido[1,2-a]pyrimidinone scaffold should procure this compound as the key branching intermediate rather than attempting analogous chemistry on 2-unsubstituted or 2-halo scaffolds.

Quality Control Reference Standard for Tautomeric Pyrido[1,2-a]pyrimidinone Analysis

Owing to its well-defined tautomeric equilibrium (2-hydroxy-4-oxo ⇌ 4-hydroxy-2-oxo), this compound serves as a useful reference for developing HPLC-UV and LC-MS methods that must discriminate between tautomeric forms of pyrido[1,2-a]pyrimidinones [2]. The characteristic tPSA of 100.42 Ų and LogP of 0.83 provide predictable reversed-phase retention behavior, while the distinct UV absorption profile (π→π* transition sensitive to solvent polarity) enables photodiode array confirmation of tautomeric state [3]. Analytical laboratories supporting medicinal chemistry programs in this scaffold space should maintain a characterized reference sample for method validation.

Nitroaromatic Prodrug Screening in Anti-Tubercular Drug Discovery

Based on the established bioactivation of pyrido[1,2-a]pyrimidin-4-one derivatives via the Rv3087 protein in Mycobacterium tuberculosis [4], this compound is a suitable entry point for structure-activity relationship (SAR) studies aimed at optimizing nitro-dependent anti-TB activity. Its 3-nitro group provides the requisite bioreductive trigger, while the 2-hydroxy substituent allows for systematic modulation of physicochemical properties (LogP, solubility, permeability) without perturbing the core electron-deficient character. Screening campaigns that identified PP derivatives as PAS synergizers in intracellular macrophage assays [4] establish the biological context for incorporating this scaffold into hit-to-lead optimization.

Precursor for 3-Substituted Pyrido[1,2-a]pyrimidin-4-one Physical Organic Chemistry Studies

The combination of a strong electron-withdrawing nitro group at position 3 and a tautomerizable hydroxyl at position 2 makes this compound uniquely suited for systematic physical organic chemistry investigations of substituent effects on the pyrido[1,2-a]pyrimidin-4-one electronic structure. The measured shifts in νC=O (IR) and λmax (UV-vis) relative to 3-unsubstituted and 2-des-hydroxy analogs, as documented in the Wolfbeis 1985 study of 43 derivatives [3], provide a quantitative framework for computational chemistry validation (DFT calculations of frontier molecular orbitals) and for establishing Hammett-type correlations within this heterocyclic series.

Quote Request

Request a Quote for 2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.